molecular formula C10H8BrN5OS B1675042 Lomeguatrib CAS No. 192441-08-0

Lomeguatrib

Katalognummer B1675042
CAS-Nummer: 192441-08-0
Molekulargewicht: 326.17 g/mol
InChI-Schlüssel: JUJPKFNFCWJBCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lomeguatrib is a potent inhibitor of O6-alkylguanine-DNA-alkyltransferase (MGMT), a DNA repair protein that can confer resistance to some cancer chemotherapies . It has been evaluated in combination with temozolomide in patients with advanced solid tumors .


Synthesis Analysis

Lomeguatrib is a specific inhibitor of O6-methylguanine-DNA methyltransferase (MGMT). MGMT is a DNA repair protein that functions during DNA damage by alkylating agents and plays a role in conferring resistance to cancer cells against some cancer chemotherapies .


Molecular Structure Analysis

The molecular formula of Lomeguatrib is C10H8BrN5OS. The IUPAC name is 6-[(4-bromothiophen-2-yl)methoxy]-7H-purin-2-amine . The molecular weight is 326.17 g/mol .


Chemical Reactions Analysis

Lomeguatrib is an O6-methylguanine-DNA methyltransferase inactivator. It was evaluated in an extended dosing regimen with temozolomide, designed according to pharmacodynamic data from previous studies .


Physical And Chemical Properties Analysis

Lomeguatrib is a white to beige powder that is soluble in DMSO . It has a molecular weight of 326.17 g/mol .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment Enhancement

Lomeguatrib is used to increase the efficacy of chemotherapy drugs like temozolomide in treating cancers such as glioblastoma multiforme. It works by inhibiting the MGMT protein, which repairs the DNA damage caused by chemotherapy, thereby enhancing the drug’s effectiveness .

Radiosensitization

In radiation therapy, Lomeguatrib has been shown to increase the sensitivity of cancer cells to ionizing radiation. It does this by reducing radiation-induced G2/M arrest, which can lead to improved outcomes in cancer treatment .

Cell Cycle Distribution

Research indicates that Lomeguatrib affects cell cycle distribution, particularly by decreasing MGMT protein levels and reducing G2/M arrest. This can lead to increased apoptosis or programmed cell death in cancer cells .

DNA Repair Mechanism Interference

Lomeguatrib impacts DNA repair mechanisms by reducing protein levels of key players in double-strand DNA break repair such as Fen1, Ku-70, and Rad51. This interference can enhance the effectiveness of cancer treatments that rely on inducing DNA damage .

Clinical Trial Applications

Lomeguatrib has been the subject of clinical trials to determine its effectiveness and suitable dosages when used in combination with other cancer treatments. These trials are crucial for establishing its role in advanced cancer therapy .

Molecular Biology Research

In molecular biology, Lomeguatrib serves as a tool to study the MGMT protein and its role in DNA repair mechanisms. Understanding this can lead to new insights into how cells respond to DNA damage .

Safety And Hazards

Lomeguatrib should be handled with care to avoid dust formation and contact with skin and eyes. Personal protective equipment should be used, and adequate ventilation should be ensured . The commonest adverse effects are gastrointestinal and hematological .

Eigenschaften

IUPAC Name

6-[(4-bromothiophen-2-yl)methoxy]-7H-purin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN5OS/c11-5-1-6(18-3-5)2-17-9-7-8(14-4-13-7)15-10(12)16-9/h1,3-4H,2H2,(H3,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJPKFNFCWJBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)COC2=NC(=NC3=C2NC=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172838
Record name Lomeguatrib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lomeguatrib

CAS RN

192441-08-0
Record name Lomeguatrib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192441-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lomeguatrib [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192441080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lomeguatrib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 192441-08-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LOMEGUATRIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S79265T71M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lomeguatrib
Reactant of Route 2
Reactant of Route 2
Lomeguatrib
Reactant of Route 3
Reactant of Route 3
Lomeguatrib
Reactant of Route 4
Lomeguatrib
Reactant of Route 5
Reactant of Route 5
Lomeguatrib
Reactant of Route 6
Reactant of Route 6
Lomeguatrib

Q & A

Q1: What is the primary molecular target of Lomeguatrib?

A1: Lomeguatrib acts as a potent pseudosubstrate inhibitor of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). []

Q2: How does Lomeguatrib interact with MGMT?

A2: Lomeguatrib irreversibly binds to the active site of MGMT, mimicking the O6-methylguanine DNA adduct. This "suicide" reaction permanently inactivates the enzyme. [, ]

Q3: What are the downstream consequences of MGMT inhibition by Lomeguatrib?

A3: MGMT inhibition prevents the removal of alkylating DNA adducts, such as those induced by temozolomide, leading to increased DNA damage, cell cycle arrest, and ultimately, apoptosis. [, , , ]

Q4: Is there any spectroscopic data available for Lomeguatrib?

A4: The provided research abstracts do not offer detailed spectroscopic data for Lomeguatrib. Further investigation into chemical literature or databases would be necessary.

Q5: What is known about the stability of Lomeguatrib under various conditions?

A5: Lomeguatrib demonstrates varying stability profiles. It degrades rapidly in acidic conditions, showing high susceptibility to UV radiation and thermal stress. [] Further research is needed to determine its stability in different formulations and storage conditions.

Q6: Does Lomeguatrib exhibit any catalytic properties?

A6: Lomeguatrib is not a catalyst. It acts as a suicide substrate for MGMT, becoming irreversibly inactivated upon binding. [, ]

Q7: Have computational methods been applied to study Lomeguatrib?

A7: While the provided abstracts do not detail specific computational studies, research suggests that computational methods, like QSAR modeling, could be valuable in optimizing Lomeguatrib derivatives.

Q8: What formulation strategies have been explored to improve Lomeguatrib's stability or bioavailability?

A8: Research explored the incorporation of lipophilic Lomeguatrib derivatives into PEGylated liposomes for targeted delivery to gliomas. [] Additionally, Lomeguatrib has been formulated with n-methylpyrrolidone for tablet formation. []

Q9: What information is available on SHE regulations regarding Lomeguatrib?

A9: The provided research abstracts do not contain specific details on SHE regulations for Lomeguatrib. It is crucial to consult relevant regulatory guidelines and agencies for comprehensive information.

Q10: What is the route of administration for Lomeguatrib?

A10: Lomeguatrib can be administered intravenously or orally. Its oral bioavailability facilitates patient compliance and allows for varied dosing schedules. [, , ]

Q11: How is Lomeguatrib metabolized and excreted?

A11: The specific metabolic pathways and excretion routes of Lomeguatrib are not extensively discussed in these abstracts.

Q12: What is the effective dose range of Lomeguatrib for MGMT depletion?

A12: Research indicates that 120 mg of oral Lomeguatrib consistently inactivates MGMT in prostate and colorectal cancers, while 160 mg is required for complete inactivation in CNS tumors. []

Q13: In which tumor models has Lomeguatrib shown efficacy?

A13: Preclinical studies demonstrate Lomeguatrib's efficacy in various tumor models, including melanoma (A375, HT144), breast (MCF7), prostate (DU-145) xenografts, and glioblastoma. [, , , , , , ]

Q14: What is the clinical trial experience with Lomeguatrib?

A14: Lomeguatrib has been evaluated in Phase I and II clinical trials, primarily in combination with temozolomide, for melanoma, colorectal cancer, and other solid tumors. [, , , , , , , , , ]

Q15: What are the known mechanisms of resistance to Lomeguatrib?

A15: While Lomeguatrib effectively inhibits MGMT, the development of alternative DNA repair mechanisms or resistance to the cytotoxic effects of alkylating agents could contribute to treatment resistance. [, ]

Q16: What are the main toxicities associated with Lomeguatrib?

A16: The primary dose-limiting toxicity observed in Lomeguatrib clinical trials is myelosuppression, particularly when combined with alkylating agents like temozolomide. [, , , ]

Q17: Have any targeted drug delivery strategies been explored for Lomeguatrib?

A17: Research investigated the development of PEGylated liposomes incorporating lipophilic Lomeguatrib derivatives to enhance delivery across the blood-brain barrier for glioblastoma treatment. [, ]

Q18: Are there any established biomarkers for predicting Lomeguatrib efficacy?

A18: MGMT expression levels are a key predictive biomarker for Lomeguatrib's efficacy, as its primary mechanism of action relies on MGMT inhibition. [, , , ]

Q19: What analytical methods have been used to quantify Lomeguatrib?

A19: High-performance liquid chromatography (HPLC) methods have been developed and validated for the analysis of Lomeguatrib and its degradation products. []

Q20: Is there information available on the environmental impact and degradation of Lomeguatrib?

A20: The provided research abstracts do not address the environmental impact of Lomeguatrib.

Q21: What is known about the dissolution and solubility properties of Lomeguatrib?

A21: While not extensively detailed in the abstracts, research mentions the use of n-methylpyrrolidone as a solvent for Lomeguatrib, indicating efforts to address solubility for formulation purposes. []

Q22: What validation parameters were assessed for the analytical methods used to characterize Lomeguatrib?

A22: The HPLC method developed for Lomeguatrib analysis was validated for linearity, accuracy, precision, selectivity, specificity, and robustness. []

Q23: What measures are taken to ensure the quality and consistency of Lomeguatrib during development and manufacturing?

A23: The provided research abstracts do not specify quality control and assurance measures for Lomeguatrib.

Q24: What is known about the immunogenicity of Lomeguatrib?

A24: The provided research abstracts do not contain information regarding the immunogenicity of Lomeguatrib.

Q25: Is there information available on Lomeguatrib's interactions with drug transporters, metabolizing enzymes, or its biocompatibility and biodegradability?

A25: The provided research abstracts do not provide specific details on Lomeguatrib's interactions with drug transporters, metabolizing enzymes, biocompatibility, or biodegradability.

Q26: Are there any known alternatives or substitutes for Lomeguatrib in development?

A26: O6-benzylguanine is another MGMT inhibitor that has been tested in clinical trials. It shares a similar mechanism of action with Lomeguatrib but exhibits different pharmacological properties. [, ]

Q27: What research tools and resources are crucial for advancing Lomeguatrib research?

A27: Access to tumor models, validated analytical techniques (e.g., HPLC, mass spectrometry), in vivo imaging modalities, and well-characterized patient samples are essential for further research. [, , , , ]

Q28: What are the significant milestones in the development of Lomeguatrib?

A28: Key milestones include the discovery of its potent MGMT inhibitory activity, preclinical validation in various tumor models, and the completion of Phase I and II clinical trials. [, , ]

Q29: Which research areas offer potential for cross-disciplinary collaboration in advancing Lomeguatrib research?

A29: Collaborations between medicinal chemists, pharmacologists, oncologists, and computational biologists could facilitate the development of more effective Lomeguatrib derivatives, optimized treatment regimens, and personalized medicine approaches. [, , ]

Q30: Can Lomeguatrib enhance the efficacy of other alkylating agents besides temozolomide?

A30: Yes, research suggests that Lomeguatrib can potentially enhance the activity of other alkylating agents, such as dacarbazine, by preventing MGMT-mediated repair of DNA damage. [, ]

Q31: Does MGMT expression in peripheral blood mononuclear cells (PBMCs) correlate with tumor MGMT levels and predict treatment response?

A31: Studies indicate that MGMT expression in PBMCs can serve as a surrogate marker for tumor MGMT levels and predict hematological toxicity associated with alkylating agents. []

Q32: Could combining Lomeguatrib with radiotherapy improve treatment outcomes?

A32: Research indicates that Lomeguatrib can enhance the radiosensitivity of MGMT-unmethylated glioblastoma cell lines in vitro, suggesting a potential benefit of combining Lomeguatrib with radiotherapy. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.